molecular formula C6H2Cl3NO B1302959 2,3,5-Trichloropyridine-4-carbaldehyde CAS No. 251997-31-6

2,3,5-Trichloropyridine-4-carbaldehyde

Cat. No. B1302959
Key on ui cas rn: 251997-31-6
M. Wt: 210.4 g/mol
InChI Key: RZNIINCSHCFUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06579882B2

Procedure details

A solution of lithium diisopropylamide (7.3 mL, 1.5 M in cyclohexane, 11 mmol) in 10 mL of dry THF under nitrogen at −78° C. was treated with 2,3,5-trichloropyridine (2 g, 11 mmol) in 20 mL THF over a 30 minute period, stirred an additional 30 minutes, then methyl formate (1.4 mL, 1.3 g, 22 mmol) in 14 mL THF was added slowly to the brown solution over 15 minutes, allowed to slowly warm to room temperature and stirred overnight. The resultant dark brown solution was poured onto ice and saturated NaHCO3, extracted with ethyl acetate, washed with brine, dried (Na2SO4) and concentrated. The brown oil was flash chromatographed on silica gel with 20-33% ethyl acetate/hexane to provide the title compound (1.7 g, 74%).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[C:15]([Cl:16])=[CH:14][C:13]([Cl:17])=[CH:12][N:11]=1.[CH:18](OC)=[O:19].C([O-])(O)=O.[Na+]>C1COCC1>[Cl:9][C:10]1[C:15]([Cl:16])=[C:14]([CH:18]=[O:19])[C:13]([Cl:17])=[CH:12][N:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(=O)OC
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with 20-33% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=C1Cl)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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